molecular formula C7H3Br2F3OS B12867509 2,4-Dibromo-6-trifluoromethoxybenzenethiol CAS No. 1208074-73-0

2,4-Dibromo-6-trifluoromethoxybenzenethiol

Cat. No.: B12867509
CAS No.: 1208074-73-0
M. Wt: 351.97 g/mol
InChI Key: IMSDNYAFQCMIEX-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-trifluoromethoxybenzenethiol is an organosulfur compound with the molecular formula C7H3Br2F3OS It is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-trifluoromethoxybenzenethiol typically involves the bromination of 4-trifluoromethoxyaniline followed by thiolation. One method involves the use of bromine and hydrogen peroxide in a water-phase reaction to achieve high purity and yield . The reaction conditions include the sequential addition of bromine and hydrogen peroxide to 4-trifluoromethoxyaniline in the presence of inert grinding media, followed by filtration and drying to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of recyclable solvents and minimal waste generation are key considerations in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-trifluoromethoxybenzenethiol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or iodine.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2,4-Dibromo-6-trifluoromethoxybenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-trifluoromethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The bromine and fluorine atoms can also participate in various non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-trifluoromethylaniline
  • 2,6-Dibromo-4-trifluoromethoxybenzenethiol
  • 2,4-Dibromo-3,6-dimethylphenylamine

Uniqueness

2,4-Dibromo-6-trifluoromethoxybenzenethiol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The trifluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications .

Properties

CAS No.

1208074-73-0

Molecular Formula

C7H3Br2F3OS

Molecular Weight

351.97 g/mol

IUPAC Name

2,4-dibromo-6-(trifluoromethoxy)benzenethiol

InChI

InChI=1S/C7H3Br2F3OS/c8-3-1-4(9)6(14)5(2-3)13-7(10,11)12/h1-2,14H

InChI Key

IMSDNYAFQCMIEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)S)Br)Br

Origin of Product

United States

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